![molecular formula C17H18N2O B2886580 4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline CAS No. 423150-86-1](/img/structure/B2886580.png)
4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline
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Overview
Description
“4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzoxazole derivatives are provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include reactions with o-amino(thio)phenols and aldehydes .Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its potential as a dual inhibitor of Mer and c-Met kinases, which are often overexpressed in various tumors . It has shown promising results in inhibiting these kinases, with IC50 values indicating potent activity. This suggests its application in the development of anticancer drugs , particularly for cancers where these kinases play a crucial role, such as non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and gastric cancer (GC).
Anti-Tubercular Compounds
Recent synthetic developments have highlighted the use of benzothiazole derivatives, including this compound, in the creation of anti-tubercular compounds . These derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs, indicating their potential in treating tuberculosis.
Sensing Applications
The compound’s derivatives have been used to develop bifunctional probes for the detection of Fe3+ ions in aqueous solutions using UV-vis spectrophotometry and fluorescence methods . This application is significant in environmental monitoring and analytical chemistry, where sensitive and selective detection of metal ions is crucial.
Organic Synthesis
As a building block in organic synthesis, this compound can be utilized to create a variety of heterocyclic compounds. These compounds can serve as intermediates in the synthesis of more complex molecules for pharmaceuticals and materials science .
Molecular Docking Studies
The compound has been involved in molecular docking studies to explore its interaction with biological targets . This application is vital in the drug discovery process, where understanding the binding efficiency and mode of action can lead to the design of more effective drugs.
Photophysical Properties
The compound’s structure allows for the exploration of its photophysical properties . It can be used in the study of light-emitting materials and the development of organic light-emitting diodes (OLEDs), which are important in the field of optoelectronics .
Mechanism of Action
Target of Action
It’s known that benzoxazole derivatives have been used in the synthesis of various pharmaceutical compounds .
Mode of Action
It’s known that benzoxazole derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that benzoxazole derivatives can participate in various chemical reactions such as suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
properties
IUPAC Name |
4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-11(2)13-6-9-16-15(10-13)19-17(20-16)12-4-7-14(18)8-5-12/h4-11H,3,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWNYDODKXTURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline |
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